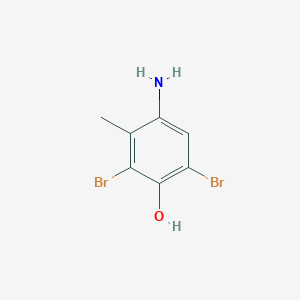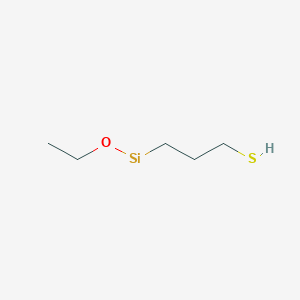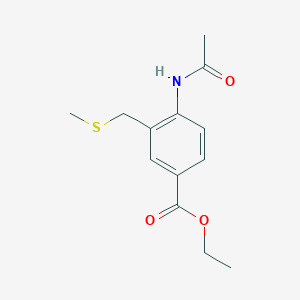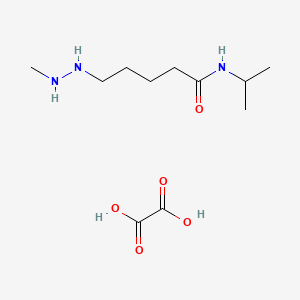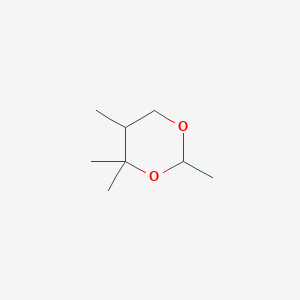
2,4,4,5-Tetramethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,5-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2 It is a cyclic acetal, characterized by its dioxane ring structure with four methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethyl-1,3-dioxane typically involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4,5-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2,4,4,5-Tetramethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a stabilizing agent in biological assays and as a component in the formulation of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mécanisme D'action
The mechanism of action of 2,4,4,5-Tetramethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to act as a stabilizing agent, preventing the degradation of sensitive molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4,4,5-Tetramethyl-1,3-dioxane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,2,5,5-Tetramethyl-1,3-dioxane: Another isomer with distinct physical and chemical characteristics.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with unique reactivity and applications in boron chemistry.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
64269-41-6 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2,4,4,5-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-9-7(2)10-8(6,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
BLHFXHPNTCCTRC-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(OC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
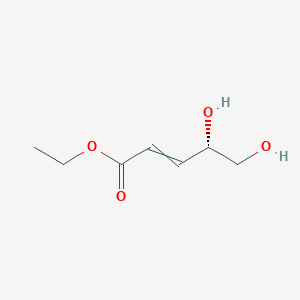
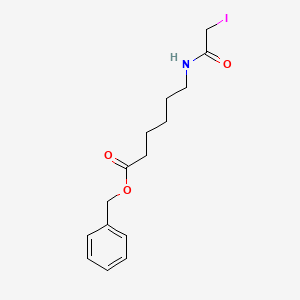
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
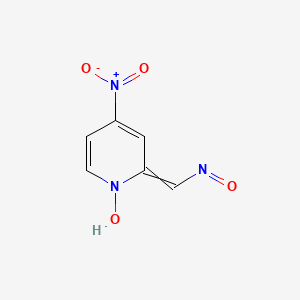
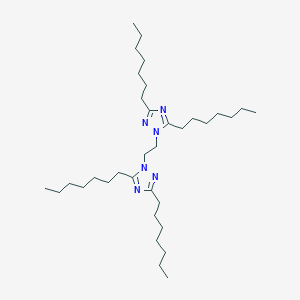
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
